molecular formula C11H8Cl2N2 B12067856 4,5-Dichloro-2-(m-tolyl)pyrimidine

4,5-Dichloro-2-(m-tolyl)pyrimidine

Cat. No.: B12067856
M. Wt: 239.10 g/mol
InChI Key: AATZJDBDNRPPBB-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(m-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their presence in many natural products and synthetic drugs, exhibiting a wide range of biological activities. This compound, specifically, is characterized by the presence of two chlorine atoms at positions 4 and 5, and a methylphenyl group at position 2 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(m-tolyl)pyrimidine typically involves the nucleophilic aromatic substitution (SNAr) reaction. This method leverages the electron-deficient nature of the pyrimidine ring, making it susceptible to nucleophilic attack. A common synthetic route includes the reaction of 2,4,5-trichloropyrimidine with m-toluidine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure regioselectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(m-tolyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

4,5-Dichloro-2-(m-tolyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(m-tolyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-phenylpyrimidine
  • 2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine
  • 4,6-Dichloro-2-(m-tolyl)pyrimidine

Uniqueness

4,5-Dichloro-2-(m-tolyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 4 and 5, along with the m-tolyl group, makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

4,5-dichloro-2-(3-methylphenyl)pyrimidine

InChI

InChI=1S/C11H8Cl2N2/c1-7-3-2-4-8(5-7)11-14-6-9(12)10(13)15-11/h2-6H,1H3

InChI Key

AATZJDBDNRPPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C(=N2)Cl)Cl

Origin of Product

United States

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